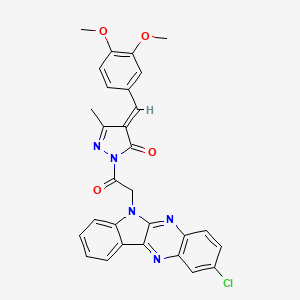

3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((3,4-dimethoxyphenyl)methylene)-5-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(3,4-dimethoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining indoloquinoxaline, pyrazolone, and benzylidene moieties, which may contribute to its diverse chemical and biological properties.

Preparation Methods

The synthesis of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(3,4-dimethoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one typically involves multi-step organic reactions. The synthetic route may include:

Formation of the indoloquinoxaline core: This step involves the cyclization of appropriate precursors under specific conditions to form the indoloquinoxaline structure.

Acetylation: The indoloquinoxaline core is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.

Formation of the pyrazolone ring: This step involves the reaction of the acetylated indoloquinoxaline with hydrazine derivatives to form the pyrazolone ring.

Benzylidene formation: The final step involves the condensation of the pyrazolone derivative with 3,4-dimethoxybenzaldehyde under acidic or basic conditions to form the final compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.

Chemical Reactions Analysis

1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(3,4-dimethoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Substitution: The chloro group in the indoloquinoxaline moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : It has shown promising results against various bacterial strains. The incorporation of the indole and quinoxaline moieties enhances its interaction with microbial enzymes and receptors, leading to effective antimicrobial action .

- Antioxidant Properties : The compound demonstrates significant antioxidant capabilities, which can help in mitigating oxidative stress in biological systems. This property is crucial for developing therapies aimed at diseases linked to oxidative damage .

- Anticancer Potential : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. The structural components may interfere with cancer cell signaling pathways, promoting apoptosis and reducing tumor growth .

Case Studies

Several studies have documented the applications and efficacy of this compound:

- Study on Antimicrobial Efficacy : A study published in Pharmaceutical Research evaluated the antimicrobial properties of similar pyrazolone derivatives. It concluded that compounds with indole substitutions exhibited enhanced activity against resistant bacterial strains .

- Antioxidant Activity Assessment : Research highlighted in Journal of Medicinal Chemistry demonstrated that pyrazolone derivatives could effectively scavenge free radicals, indicating their potential use in antioxidant therapies .

- Cancer Cell Proliferation Inhibition : A case study reported in Cancer Letters investigated the effects of pyrazolone derivatives on various cancer cell lines, revealing that certain modifications led to significant reductions in cell viability and induced apoptosis .

Mechanism of Action

The mechanism of action of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(3,4-dimethoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(3,4-dimethoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one can be compared with other similar compounds, such as:

Indoloquinoxaline derivatives: These compounds share the indoloquinoxaline core and may exhibit similar chemical and biological properties.

Pyrazolone derivatives: Compounds with the pyrazolone ring structure may have comparable reactivity and applications.

Benzylidene derivatives: These compounds contain the benzylidene moiety and may show similar chemical behavior.

The uniqueness of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(3,4-dimethoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one lies in its combination of these structural features, which may result in distinct chemical and biological properties compared to other similar compounds.

Biological Activity

3H-Pyrazol-3-one derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The compound in focus, 3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((3,4-dimethoxyphenyl)methylene)-5-methyl- , has drawn attention for its potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be dissected into several functional groups that contribute to its biological activity. The presence of the pyrazolone core provides a scaffold for various substituents, enhancing its pharmacological profile. The indole and quinoxaline moieties are known for their roles in biological interactions and may influence the compound's efficacy against specific targets.

Antimicrobial Activity

Research has demonstrated that pyrazolone derivatives possess significant antimicrobial properties. For instance, a study evaluating various pyrazole derivatives found that compounds similar to the one in focus exhibited activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin and ciprofloxacin .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 3H-Pyrazol-3-one derivative | Staphylococcus aureus | 15 |

| 3H-Pyrazol-3-one derivative | Escherichia coli | 20 |

| Standard Antibiotic | Ampicillin | 10 |

Anti-cancer Activity

The compound's potential as an anti-cancer agent has also been investigated. In molecular docking studies, it showed promising binding affinities to targets involved in cancer pathways, suggesting its role as a MEK inhibitor. This is particularly relevant given the importance of the MEK-MAPK signaling pathway in various tumors .

Aromatase Inhibition

A related study highlighted the aromatase inhibition activity of pyrazolone derivatives. The most potent compounds exhibited IC50 values significantly lower than those of established inhibitors like letrozole. This suggests that the compound could serve as a lead for developing new aromatase inhibitors for treating hormone-sensitive cancers .

Case Study 1: Antimicrobial Efficacy

In a comparative study on antimicrobial efficacy, a derivative of the target compound was tested against multiple bacterial strains. Results indicated that it exhibited bactericidal effects similar to those of established antibiotics, indicating its potential use in treating bacterial infections .

Case Study 2: Anti-cancer Mechanism

A study focused on the anti-cancer properties of pyrazolone derivatives revealed that one such derivative induced apoptosis in cancer cell lines through caspase activation. The study concluded that these compounds could be developed further for targeted cancer therapies .

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding the interactions between the compound and its biological targets. These studies typically involve simulating how the compound binds to enzymes or receptors associated with disease processes. For instance, docking simulations indicated strong interactions with aromatase, supporting experimental findings on its inhibitory activity .

Properties

CAS No. |

119457-17-9 |

|---|---|

Molecular Formula |

C29H22ClN5O4 |

Molecular Weight |

540.0 g/mol |

IUPAC Name |

(4E)-2-[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]-4-[(3,4-dimethoxyphenyl)methylidene]-5-methylpyrazol-3-one |

InChI |

InChI=1S/C29H22ClN5O4/c1-16-20(12-17-8-11-24(38-2)25(13-17)39-3)29(37)35(33-16)26(36)15-34-23-7-5-4-6-19(23)27-28(34)32-21-10-9-18(30)14-22(21)31-27/h4-14H,15H2,1-3H3/b20-12+ |

InChI Key |

QPFDYUJUNQFQJP-UDWIEESQSA-N |

Isomeric SMILES |

CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OC)OC)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |

Canonical SMILES |

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.